![molecular formula C11H15NO2 B3250057 Ethyl 2-[3-(methylamino)phenyl]acetate CAS No. 200214-39-7](/img/structure/B3250057.png)
Ethyl 2-[3-(methylamino)phenyl]acetate
描述
Ethyl 2-[3-(methylamino)phenyl]acetate is a chemical compound with the CAS Number: 200214-39-7 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of this compound involves the use of N-methyl-3-ethoxycarbonylmethylaniline, sodium hydrogencarbonate, water, and ethyl 2-bromomethylbenzoate . The resulting product is N-methyl-N-(2-ethoxycarbonylbenzyl)-3-ethoxycarbonylmethylaniline .Molecular Structure Analysis
The IUPAC name for this compound is ethyl [3-(methylamino)phenyl]acetate . The InChI code is 1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-[3-(methylamino)phenyl]acetate is a liquid at room temperature . More detailed physical and chemical properties are not available in the sources retrieved.科学研究应用
Synthesis of Thiophene Derivatives
Ethyl 2-[3-(methylamino)phenyl]acetate can be used in the synthesis of thiophene derivatives . Thiophene-based analogs are of interest to many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, which can be synthesized using Ethyl 2-[3-(methylamino)phenyl]acetate, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly relevant in the field of electronics, where these compounds can be used in the fabrication of devices like organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
In addition to their use in semiconductors, thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . This makes Ethyl 2-[3-(methylamino)phenyl]acetate a valuable compound in the production of display technologies.
Pharmacological Properties
Compounds with the thiophene ring system, which can be synthesized using Ethyl 2-[3-(methylamino)phenyl]acetate, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Direct Reductive N-Methylation of Nitro Compounds
Ethyl 2-[3-(methylamino)phenyl]acetate has been used in the synthesis of N-methylaniline and ethyl 2-(4-methoxy-3-(methylamino)phenyl)acetate through selective N-monomethylation of the corresponding nitroaryls . This method provides a cheap and efficient way to perform direct N-methylation of nitro compounds .
安全和危害
作用机制
Target of Action
As an ester, it may interact with various enzymes and proteins that metabolize or bind to esters .
Mode of Action
Ethyl 2-[3-(methylamino)phenyl]acetate, being an ester, can undergo various chemical reactions. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions can affect various biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
As an ester, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis or trans-esterification), and eventually excreted . These properties can impact the compound’s bioavailability.
属性
IUPAC Name |
ethyl 2-[3-(methylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCZLEHZJPOLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(methylamino)phenyl]acetate | |
CAS RN |
200214-39-7 | |
| Record name | ethyl 2-[3-(methylamino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

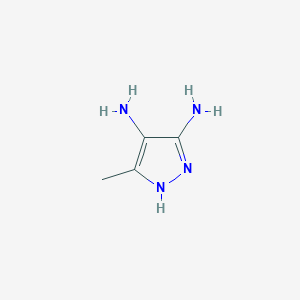
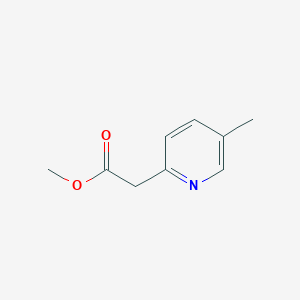
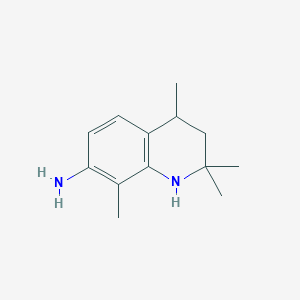
![2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3249994.png)
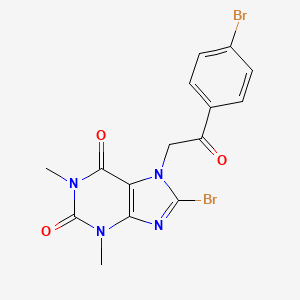



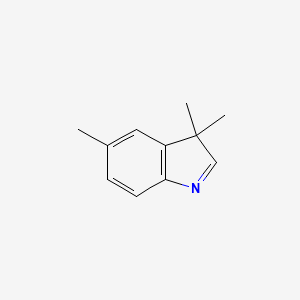
![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
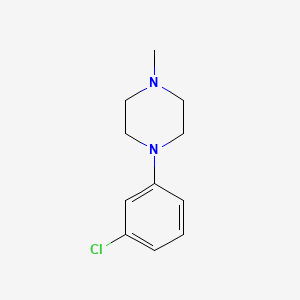
![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)

